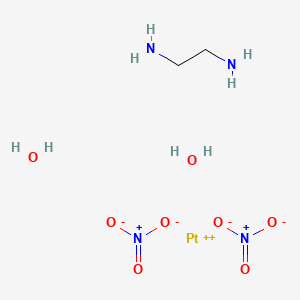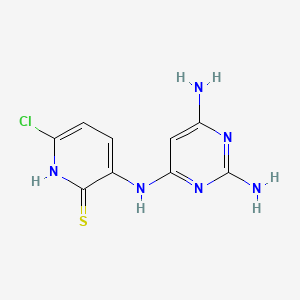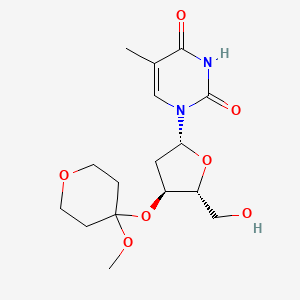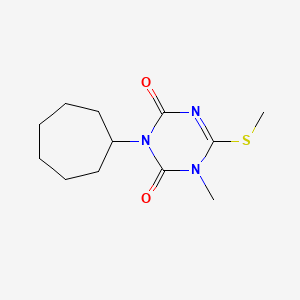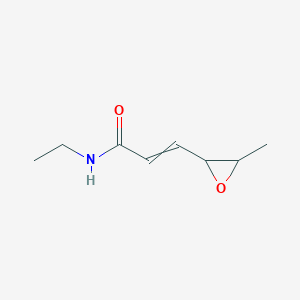
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide typically involves the reaction of N-ethylpropenamide with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at a low temperature to ensure the selective formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted compounds can be formed depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide involves its interaction with molecular targets through the reactive oxirane ring. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This reactivity is crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-3-(3-methyloxiranyl)prop-2-enamide
- N-Ethyl-3-(3-methyloxiranyl)prop-2-enoate
- N-Ethyl-3-(3-methyloxiranyl)prop-2-enylamine
Uniqueness
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide is unique due to its specific structural features, including the presence of both an oxirane ring and an amide group
Properties
CAS No. |
50362-25-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H13NO2/c1-3-9-8(10)5-4-7-6(2)11-7/h4-7H,3H2,1-2H3,(H,9,10) |
InChI Key |
ZKDWTBQDKHYGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C=CC1C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
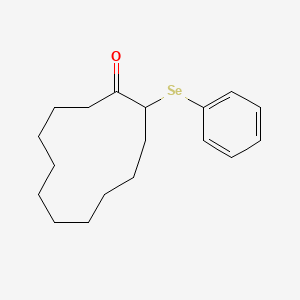
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
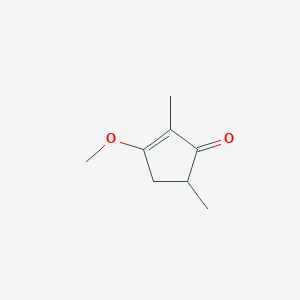
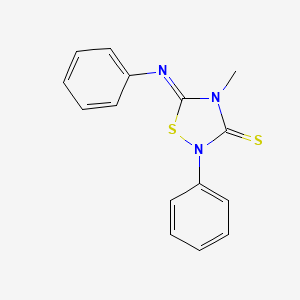
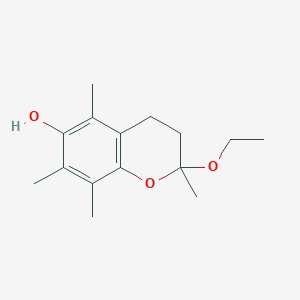
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
